molecular formula C8H10BrNO B3237112 4-Bromo-2-methoxy-3,5-dimethylpyridine CAS No. 1380389-33-2

4-Bromo-2-methoxy-3,5-dimethylpyridine

Cat. No. B3237112
M. Wt: 216.07 g/mol
InChI Key: KYVFSCDQWUULIP-UHFFFAOYSA-N
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Patent
US08563565B2

Procedure details

A mixture of (±)-5-(2,4-dimethoxybenzyl)-1-(tetrahydrofuran-3-yl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-c]quinolin-4(5H)-one obtained in Preparation Example 5 (219 mg), 4-bromo-2-methoxy-3,5-dimethylpyridine obtained in Preparation Example 28 (134 mg), Pd(PPh3)4 (23.8 mg) and cesium carbonate (403 mg) was reacted in a mixed solvent of 1,4-dioxane (8 mL) and water (2 mL) using a microwave reactor at 130° C. for 70 minutes. The reaction mixture was cooled to mom temperature and then directly purified by silica gel column chromatography (ethyl acetate/n-heptane, 10% to 90%). The resulting coupling product was dissolved in TFA (4 mL), and the mixture was stirred at 70° C. for two hours. The reaction mixture was cooled to room temperature and then concentrated under reduced pressure. A saturated aqueous sodium bicarbonate solution was added to the residue, followed by extraction with ethyl acetate. The organic layer was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (DCM, 100%, then ethyl acetate/n-heptane, 50% to 100%) to give the title compound (78 mg).
Name
(±)-5-(2,4-dimethoxybenzyl)-1-(tetrahydrofuran-3-yl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-c]quinolin-4(5H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Example 5
Quantity
219 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Example 28
Quantity
134 mg
Type
reactant
Reaction Step Four
Name
cesium carbonate
Quantity
403 mg
Type
reactant
Reaction Step Five
Quantity
23.8 mg
Type
catalyst
Reaction Step Six
Name
Quantity
2 mL
Type
solvent
Reaction Step Seven
Quantity
8 mL
Type
solvent
Reaction Step Seven
Name
title compound

Identifiers

REACTION_CXSMILES
COC1C=C(OC)C=CC=1C[N:6]1[C:15]2[CH:14]=[C:13](B3OC(C)(C)C(C)(C)O3)[CH:12]=[CH:11][C:10]=2[C:9]2[N:25]([CH:28]3[CH2:32][CH2:31][O:30][CH2:29]3)[N:26]=[CH:27][C:8]=2[C:7]1=[O:33].Cl.O1CC(NN)COCC1.Br[C:51]1[C:56]([CH3:57])=[CH:55][N:54]=[C:53]([O:58][CH3:59])[C:52]=1[CH3:60].C(=O)([O-])[O-].[Cs+].[Cs+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O.O1CCOCC1>[CH3:59][O:58][C:53]1[C:52]([CH3:60])=[C:51]([C:13]2[CH:12]=[CH:11][C:10]3[C:9]4[N:25]([CH:28]5[CH2:32][CH2:31][O:30][CH2:29]5)[N:26]=[CH:27][C:8]=4[C:7](=[O:33])[NH:6][C:15]=3[CH:14]=2)[C:56]([CH3:57])=[CH:55][N:54]=1 |f:1.2,4.5.6,^1:70,72,91,110|

Inputs

Step One
Name
(±)-5-(2,4-dimethoxybenzyl)-1-(tetrahydrofuran-3-yl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-c]quinolin-4(5H)-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(CN2C(C3=C(C=4C=CC(=CC24)B2OC(C(O2)(C)C)(C)C)N(N=C3)C3COCC3)=O)C=CC(=C1)OC
Step Two
Name
Example 5
Quantity
219 mg
Type
reactant
Smiles
Cl.O1CCOCC(C1)NN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=NC=C1C)OC)C
Step Four
Name
Example 28
Quantity
134 mg
Type
reactant
Smiles
Step Five
Name
cesium carbonate
Quantity
403 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Six
Name
Quantity
23.8 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Seven
Name
Quantity
2 mL
Type
solvent
Smiles
O
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 70° C. for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 130° C.
CUSTOM
Type
CUSTOM
Details
for 70 minutes
Duration
70 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to mom temperature
CUSTOM
Type
CUSTOM
Details
directly purified by silica gel column chromatography (ethyl acetate/n-heptane, 10% to 90%)
DISSOLUTION
Type
DISSOLUTION
Details
The resulting coupling product was dissolved in TFA (4 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
A saturated aqueous sodium bicarbonate solution was added to the residue
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (DCM, 100%

Outcomes

Product
Details
Reaction Time
2 h
Name
title compound
Type
product
Smiles
COC1=NC=C(C(=C1C)C=1C=CC=2C3=C(C(NC2C1)=O)C=NN3C3COCC3)C
Measurements
Type Value Analysis
AMOUNT: MASS 78 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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